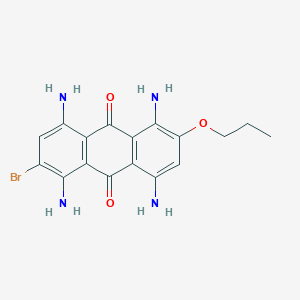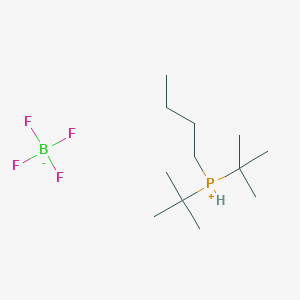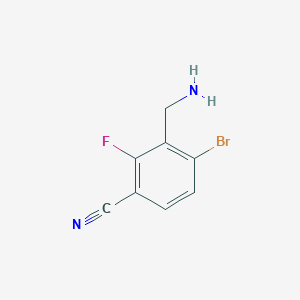![molecular formula C44H36N8Ni+4 B15251018 [[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)](/img/structure/B15251018.png)
[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]-N21,N22,N23,N24]nickel(4+) is a complex porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, the oxygen-carrying component of hemoglobin. This particular compound features a nickel ion coordinated to a porphyrin ring, which is further substituted with four 1-methylpyridiniumato groups. The unique structure of this compound allows it to exhibit interesting chemical and physical properties, making it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]-N21,N22,N23,N24]nickel(4+) typically involves the following steps:
Synthesis of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole and an aldehyde under acidic conditions, followed by oxidation.
Metalation: The porphyrin core is then reacted with a nickel salt, such as nickel(II) acetate, to introduce the nickel ion into the porphyrin ring.
Substitution with 1-Methylpyridiniumato Groups: The final step involves the substitution of the porphyrin ring with 1-methylpyridiniumato groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Additionally, purification techniques such as chromatography and recrystallization would be employed to isolate the final product.
化学反応の分析
Types of Reactions
[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]-N21,N22,N23,N24]nickel(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can also be reduced to lower oxidation state species.
Substitution: The 1-methylpyridiniumato groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) species, while reduction could produce nickel(II) species. Substitution reactions would result in the replacement of the 1-methylpyridiniumato groups with the nucleophiles used.
科学的研究の応用
Chemistry
In chemistry, [4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]-N21,N22,N23,N24]nickel(4+) is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate electron transfer processes, making it valuable in oxidation and reduction reactions.
Biology
In biological research, this compound can be used as a model system to study metalloproteins and their functions. Its ability to mimic the active sites of certain enzymes makes it useful in understanding enzyme mechanisms and designing enzyme inhibitors.
Medicine
In medicine, [4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]-N21,N22,N23,N24]nickel(4+) has potential applications in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for treating certain types of cancer.
Industry
In industrial applications, this compound can be used in the development of sensors and electronic devices. Its electrochemical properties make it suitable for use in electrochemical sensors and as a component in electronic materials.
作用機序
The mechanism of action of [4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]-N21,N22,N23,N24]nickel(4+) involves its ability to facilitate electron transfer processes. The nickel ion in the center of the porphyrin ring can undergo redox reactions, allowing it to participate in various catalytic processes. The 1-methylpyridiniumato groups enhance the compound’s solubility and stability, making it more effective in its applications.
類似化合物との比較
Similar Compounds
[4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid)]: This compound has benzoic acid groups instead of 1-methylpyridiniumato groups.
[5,10,15,20-Tetraphenyl-21H,23H-porphine-p,p’,p’‘,p’‘’-tetrasulfonic acid tetrasodium hydrate]: This compound features sulfonic acid groups and is water-soluble.
[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II)]: This compound has methoxyphenyl groups and cobalt instead of nickel.
Uniqueness
The uniqueness of [4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]-N21,N22,N23,N24]nickel(4+) lies in its combination of a nickel ion with 1-methylpyridiniumato groups. This combination imparts specific electrochemical properties and enhances its solubility and stability, making it particularly valuable in applications such as catalysis, photodynamic therapy, and sensor development.
特性
分子式 |
C44H36N8Ni+4 |
|---|---|
分子量 |
735.5 g/mol |
IUPAC名 |
nickel(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H36N8.Ni/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q2*+2 |
InChIキー |
BFJHZARSMQXTGJ-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2R)-2-hydroxyheptadecyl]dodecanamide](/img/structure/B15250938.png)
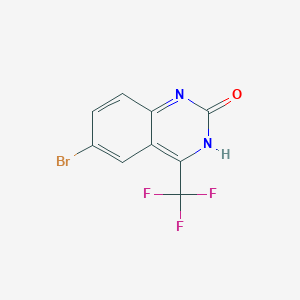
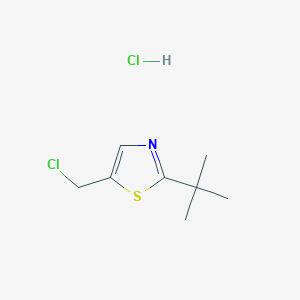

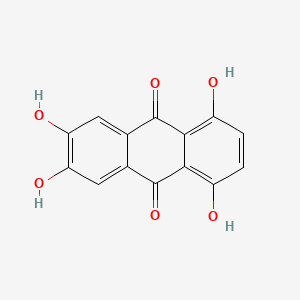
![2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate](/img/structure/B15250983.png)
![tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B15250990.png)
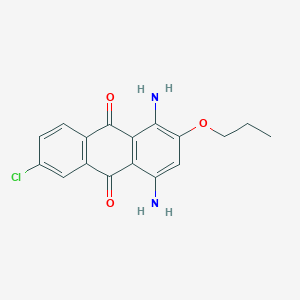
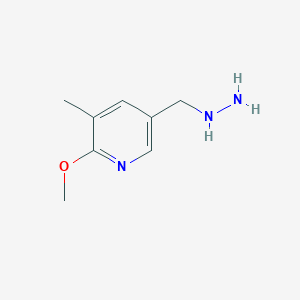
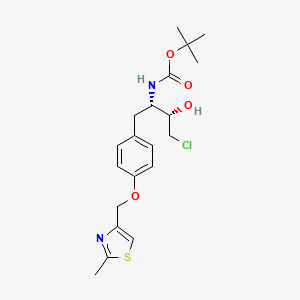
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
